4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine typically involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. One common synthetic route starts with the commercially available 2,4-dichloropyrido[2,3-d]pyrimidine, which undergoes nucleophilic substitution with morpholine to yield the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux .
Chemical Reactions Analysis
4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium methoxide, potassium carbonate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . The compound can also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine: This compound has a similar structure but differs in the position of the chlorine atom on the pyrimidine ring.
4-{2-Chlorothieno[2,3-d]pyrimidin-4-yl}morpholine: This compound contains a thieno ring instead of a pyrido ring, which can lead to different biological activities and applications.
2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl): This compound has a chromeno ring, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of biological activities.
Properties
Molecular Formula |
C11H11ClN4O |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-(2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClN4O/c12-11-14-9-8(2-1-3-13-9)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2 |
InChI Key |
HODDINQZEORGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC=N3)Cl |
Origin of Product |
United States |
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